TG101209

Catalog No.
S548278
CAS No.
936091-14-4
M.F
C26H35N7O2S
M. Wt
509.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TG101209

CAS Number

936091-14-4

Product Name

TG101209

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide

Molecular Formula

C26H35N7O2S

Molecular Weight

509.7 g/mol

InChI

InChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30)

InChI Key

JVDOKQYTTYUYDV-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C

Solubility

Soluble in DMSO, not in water

Synonyms

N-tert-butyl-3-(5-methyl-2-(4-(4-methyl-piperazin-1-yl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide, SAR317461, TG101209

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C

Description

The exact mass of the compound N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide is 509.25729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Suppliers: Several commercial suppliers offer N-TBPS, primarily as a research chemical. This suggests potential interest in its properties or activity, but the specific research areas are not explicitly stated [, ].
  • Patent Literature: A search of scientific databases and patent literature did not reveal any published research articles or patents directly mentioning N-TBPS.

Future Research Directions:

The structure of N-TBPS incorporates features found in known bioactive molecules. The presence of a benzenesulfonamide group suggests potential for kinase inhibition, while the pyrimidine and piperazinyl moieties are commonly found in drugs targeting various receptors or enzymes.

  • Kinase Inhibition: Based on the benzenesulfonamide group, N-TBPS could be investigated for its ability to inhibit kinases, enzymes involved in cell signaling pathways. Kinase inhibitors are a major class of drugs for cancer and other diseases [].
  • Other Bioactivity: The pyrimidine and piperazinyl moieties could indicate potential activity against other targets such as G-protein coupled receptors or ion channels. Further research would be needed to explore these possibilities.

TG101209 is a small molecule that acts as a selective inhibitor of the Janus kinase 2 enzyme, which is part of the Janus kinase/signal transducer and activator of transcription signaling pathway. This compound is particularly notable for its ability to target specific mutations associated with myeloproliferative disorders, including JAK2V617F and MPLW515L. TG101209 has an impressive inhibitory potency with an IC50 value of approximately 6 nM against JAK2, making it a potent candidate for therapeutic applications in conditions driven by aberrant JAK2 signaling .

The mechanism of action for this specific compound is not available in open-source scientific literature. However, based on its class (small-molecule kinase inhibitor) and structural features, it is likely designed to target a specific protein kinase enzyme involved in cancer cell growth and survival. Kinase enzymes are crucial for cellular signaling pathways, and inhibiting their activity can disrupt cancer cell proliferation [].

TG101209 functions primarily through competitive inhibition of ATP binding to the JAK2 kinase domain. This action disrupts the phosphorylation of downstream signaling molecules, including signal transducer and activator of transcription proteins. In preclinical studies, TG101209 has demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines by inhibiting the phosphorylation of key proteins such as STAT3 and STAT5 .

The biological activity of TG101209 has been extensively studied, revealing its capacity to induce apoptosis in multiple myeloma and Burkitt lymphoma cell lines. The compound promotes G2/M phase cell cycle arrest and enhances chemotherapeutic sensitivity by inhibiting the JAK2/STAT3/c-MYB signaling pathway. In vitro assays have shown that treatment with TG101209 leads to decreased membrane potential and increased levels of cleaved caspases, indicating a mitochondrial-mediated apoptosis mechanism . Additionally, TG101209 has been shown to significantly inhibit the growth of hematopoietic colonies from primary progenitor cells harboring JAK2V617F mutations .

The synthesis of TG101209 involves a multi-step chemical process that begins with the formation of a core structure through cyclization reactions. Subsequent steps include functionalization and purification processes to yield the final product. Specific synthetic routes are proprietary, but they generally focus on optimizing yield and purity for pharmacological use. The compound's synthesis has been documented in various studies, highlighting its efficiency in generating high-purity samples suitable for biological testing .

TG101209 is primarily investigated for its potential applications in treating hematological malignancies, particularly those associated with JAK2 mutations. Its ability to inhibit tumor growth makes it a candidate for therapies targeting myeloproliferative neoplasms and acute myeloid leukemia. Furthermore, ongoing research aims to explore its use in combination therapies to enhance the efficacy of existing chemotherapeutic agents .

Interaction studies have demonstrated that TG101209 selectively inhibits JAK2 while showing significantly less activity against other kinases such as JAK3 (IC50 = 169 nM). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. In vivo studies have confirmed that TG101209 effectively reduces tumor burden in mouse models expressing JAK2V617F mutations, further supporting its potential as a targeted cancer therapy .

Several compounds share structural or functional similarities with TG101209, particularly within the class of Janus kinase inhibitors. Below is a comparison highlighting their unique features:

Compound NameTarget KinaseIC50 (nM)Unique Features
TG101209Janus kinase 26Selective for JAK2V617F mutations; induces apoptosis
RuxolitinibJanus kinase 1/21.0Approved for myelofibrosis; broader target profile
FedratinibJanus kinase 25Effective against both wild-type and mutant JAK2
BaricitinibJanus kinase 1/21.0Approved for rheumatoid arthritis; more systemic effects
TofacitinibJanus kinase 1/30.5Used for rheumatoid arthritis; less selective than TG101209

Uniqueness: TG101209 stands out due to its high selectivity for JAK2V617F mutations and its specific apoptotic mechanisms in cancer cells, making it a promising candidate for targeted therapies in hematological malignancies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

509.25729456 g/mol

Monoisotopic Mass

509.25729456 g/mol

Heavy Atom Count

36

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

TG101209

Dates

Modify: 2023-08-15
1: Sun Y, Moretti L, Giacalone NJ, Schleicher S, Speirs CK, Carbone DP, Lu B. Inhibition of JAK2 signaling by TG101209 enhances radiotherapy in lung cancer models. J Thorac Oncol. 2011 Apr;6(4):699-706. doi: 10.1097/JTO.0b013e31820d9d11. PubMed PMID: 21325979; PubMed Central PMCID: PMC3104103.
2: Ramakrishnan V, Kimlinger T, Haug J, Timm M, Wellik L, Halling T, Pardanani A, Tefferi A, Rajkumar SV, Kumar S. TG101209, a novel JAK2 inhibitor, has significant in vitro activity in multiple myeloma and displays preferential cytotoxicity for CD45+ myeloma cells. Am J Hematol. 2010 Sep;85(9):675-86. doi: 10.1002/ajh.21785. PubMed PMID: 20652971; PubMed Central PMCID: PMC2940994.
3: Wang Y, Fiskus W, Chong DG, Buckley KM, Natarajan K, Rao R, Joshi A, Balusu R, Koul S, Chen J, Savoie A, Ustun C, Jillella AP, Atadja P, Levine RL, Bhalla KN. Cotreatment with panobinostat and JAK2 inhibitor TG101209 attenuates JAK2V617F levels and signaling and exerts synergistic cytotoxic effects against human myeloproliferative neoplastic cells. Blood. 2009 Dec 3;114(24):5024-33. doi: 10.1182/blood-2009-05-222133. Epub 2009 Oct 14. PubMed PMID: 19828702; PubMed Central PMCID: PMC2788976.
4: Pardanani A, Hood J, Lasho T, Levine RL, Martin MB, Noronha G, Finke C, Mak CC, Mesa R, Zhu H, Soll R, Gilliland DG, Tefferi A. TG101209, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations. Leukemia. 2007 Aug;21(8):1658-68. Epub 2007 May 31. PubMed PMID: 17541402.

Explore Compound Types